molecular formula C16H16BrNO2 B2827265 2-bromo-N-(3-hydroxy-3-phenylpropyl)benzamide CAS No. 1396748-66-5

2-bromo-N-(3-hydroxy-3-phenylpropyl)benzamide

Cat. No.: B2827265
CAS No.: 1396748-66-5
M. Wt: 334.213
InChI Key: NRZFFPNMJFPCEE-UHFFFAOYSA-N
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Description

2-Bromo-N-(3-hydroxy-3-phenylpropyl)benzamide is a chemical compound characterized by its bromine atom and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 3-hydroxy-3-phenylpropylamine with 2-bromobenzoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) under anhydrous conditions.

Industrial Production Methods: On an industrial scale, the synthesis of 2-bromo-N-(3-hydroxy-3-phenylpropyl)benzamide may involve continuous flow chemistry techniques to enhance efficiency and scalability. These methods ensure consistent product quality and minimize waste.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂O₂, in aqueous or organic solvents.

  • Reduction: LiAlH₄, NaBH₄, in solvents like ether or THF.

  • Substitution: Various nucleophiles (e.g., amines, alcohols) in polar aprotic solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or alcohols.

  • Reduction: Alcohols or amines.

  • Substitution: Amides, esters, or ethers.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: It is utilized in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-bromo-N-(3-hydroxy-3-phenylpropyl)benzamide exerts its effects depends on its specific application. For instance, in biochemical studies, it may interact with enzymes or receptors, inhibiting or activating them. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 3-Bromopropylbenzene: Similar structure but lacks the amide group.

  • N-(3-hydroxy-3-phenylpropyl)benzamide: Lacks the bromine atom.

  • 2-Bromobenzamide: Lacks the phenylpropyl group.

This compound's versatility and potential make it a valuable subject of study and application across various scientific disciplines

Properties

IUPAC Name

2-bromo-N-(3-hydroxy-3-phenylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c17-14-9-5-4-8-13(14)16(20)18-11-10-15(19)12-6-2-1-3-7-12/h1-9,15,19H,10-11H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZFFPNMJFPCEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C2=CC=CC=C2Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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